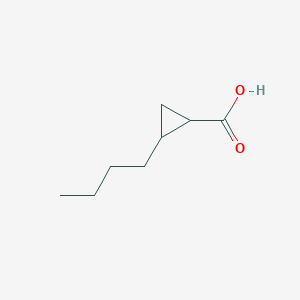

2-Butylcyclopropanecarboxylic acid

Übersicht

Beschreibung

2-Butylcyclopropanecarboxylic acid is a cyclopropane derivative that is of interest in various fields of chemistry and biology due to its unique structure and potential applications. While the provided papers do not directly discuss 2-butylcyclopropanecarboxylic acid, they do provide insights into the synthesis, molecular structure, and properties of related cyclopropane derivatives, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of cyclopropane derivatives is a topic of significant interest. For instance, the synthesis of methyl-1-(tert-butoxycarbonylamino)-2-vinylcyclopropanecarboxylate was achieved through a Hofmann rearrangement mediated by trichloroisocyanuric acid, demonstrating the versatility of this method in accommodating various functional groups . Similarly, the synthesis of 2-fluoro-1-aminocyclopropane-1-carboxylic acid involved cyclopropanation followed by a series of reactions including Curtius rearrangement and oxidative cleavage . These methods could potentially be adapted for the synthesis of 2-butylcyclopropanecarboxylic acid by altering the starting materials or reaction conditions.

Molecular Structure Analysis

The molecular structure of cyclopropane derivatives is crucial for their chemical behavior. The crystal and molecular structure of a derivative of 1-aminocyclopropanecarboxylic acid was determined by X-ray analysis, revealing the Z-configuration of the cyclopropane ring and the presence of intermolecular hydrogen bonds . This information is valuable for predicting the behavior of 2-butylcyclopropanecarboxylic acid in a crystalline environment.

Chemical Reactions Analysis

Cyclopropane derivatives can undergo a variety of chemical reactions. The synthesis of racemic 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid involved iodocarbocyclization and azidation, among other steps . Additionally, the synthesis of 2,2-dialkyl-1-aminocyclopropanecarboxylic acids from α-chloro ketimines involved ring closure and hydrolytic conversion . These reactions highlight the reactivity of the cyclopropane ring and the potential transformations that 2-butylcyclopropanecarboxylic acid might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropane derivatives are influenced by their molecular structure. For example, the crystal structure analysis of a chiral cyclic amino acid ester revealed a bicyclo[2.2.2]octane structure, which impacts its physical properties . The synthesis and resolution of 2,2-dimethylcyclopropane carboxylic acid discussed various synthesis routes and the importance of chirality, which is also relevant for understanding the properties of 2-butylcyclopropanecarboxylic acid .

Wissenschaftliche Forschungsanwendungen

Chiral Auxiliary and Efficient Protecting Group

(Luithle & Pietruszka, 2000) discuss the use of chiral auxiliaries in cyclopropanation of alkenylboronic esters. They highlight the stability and versatility of cyclopropylboronic esters, which are used in various transformations leading to boron-containing functionalized bicyclopropanes. These compounds, including derivatives of 2-butylcyclopropanecarboxylic acid, are valuable in chemical synthesis due to their potential for generating complex molecular structures.

Plant Growth and Ethylene Biosynthesis

A study by (Hoffman et al., 1982) explores the stereospecific conversion of 1-aminocyclopropanecarboxylic acid (ACC) to ethylene in plant tissues. This research is crucial for understanding the role of cyclopropane-derived compounds in plant growth and development. The study of such compounds, including 2-butylcyclopropanecarboxylic acid derivatives, contributes to our knowledge of plant physiology and may have implications in agricultural practices.

Nanotechnology and Catalysis

The field of nanotechnology has seen the use of cyclopropanecarboxylic acid derivatives in catalysis. (Goli-Jolodar et al., 2016) and (Goli-Jolodar et al., 2018) describe the use of a novel nano-sized N-sulfonic acid as a catalyst. These catalysts are involved in promoting the synthesis of complex organic compounds, demonstrating the utility of cyclopropane-based compounds in advanced chemical synthesis.

Pharmaceutical Research

In pharmaceutical research, compounds like 2-butylcyclopropanecarboxylic acid play a role in the development of new drugs and treatments. (Coleman & Hudson, 2016) discuss the isolation, synthesis, and biological activities of 1-aminocyclopropane-1-carboxylic acid and its analogs. Thesecompounds, which include derivatives of 2-butylcyclopropanecarboxylic acid, have a range of biological activities such as antifungal, antimicrobial, and antitumoral properties. Their study is vital in the search for new therapeutic agents.

Synthesis and Structural Studies

In organic chemistry, the synthesis and study of 2-butylcyclopropanecarboxylic acid derivatives contribute to our understanding of molecular structures and reactions. For instance, (Switzer et al., 1989) synthesized a novel inhibitor of ethylene biosynthesis, illustrating the diverse applications of cyclopropane derivatives in biochemistry. Structural studies of these compounds aid in the development of new synthetic methods and materials.

Plant Ethylene Research

Research into plant hormones like ethylene is significantly aided by studies on cyclopropane derivatives. (Vanderstraeten & Van Der Straeten, 2017) focus on the accumulation and transport of 1-aminocyclopropane-1-carboxylic acid (ACC) in plants. Understanding the role of such compounds is crucial for agricultural applications and for enhancing crop yields.

Eigenschaften

IUPAC Name |

2-butylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-2-3-4-6-5-7(6)8(9)10/h6-7H,2-5H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LITGHZCLHRJIAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50604072 | |

| Record name | 2-Butylcyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50604072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Butylcyclopropanecarboxylic acid | |

CAS RN |

13536-04-4 | |

| Record name | 2-Butylcyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50604072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the main objective of the research presented in the paper?

A1: The research focuses on synthesizing 2-butyl-1-chloro-1-cyclopropanecarboxylic acid and 1-bromo-2-butylcyclopropanecarboxylic acid. These compounds were successfully synthesized by reacting 1-hexene with either chloroform or bromoform in a two-phase system (galoform-water/NaOH) to produce gem-dihalogenocyclopropanes. These intermediates were then reacted with n-butyllithium at low temperatures (-75°C to -60°C) under an argon atmosphere, followed by treatment with carbon dioxide, to yield the target 2-butyl-1-halogeno-1-cyclopropanecarboxylic acids [].

Q2: What is the significance of using n-butyllithium in the synthesis?

A2: n-Butyllithium acts as a strong base and a nucleophile. In this synthesis [], it likely deprotonates the acidic proton on the gem-dihalogenocyclopropane, generating a carbanion. This carbanion then undergoes carboxylation upon reaction with carbon dioxide, leading to the formation of the target carboxylic acid.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Bromo-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1343042.png)

![5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1343044.png)